

Solubility of Iron(II) sulfate dihydrate in water at different temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(II) sulfate dihydrate*

Cat. No.: *B155979*

[Get Quote](#)

Solubility of Iron(II) Sulfate Hydrates in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iron(II) sulfate hydrates in water, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies for their work. While specific solubility data for **iron(II) sulfate dihydrate** ($\text{FeSO}_4 \cdot 2\text{H}_2\text{O}$) is not extensively tabulated in readily available literature, this guide presents the solubility of the more common hydrates, namely the heptahydrate and monohydrate, which are crucial for understanding the aqueous behavior of iron(II) sulfate.

Quantitative Solubility Data

The solubility of iron(II) sulfate in water is highly dependent on temperature, which dictates the stable hydrate form in the solid phase. The following tables summarize the available quantitative data for the heptahydrate and monohydrate forms.

Table 1: Solubility of Iron(II) Sulfate Heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) in Water

Temperature (°C)	Solubility (g FeSO ₄ / 100 g H ₂ O)
0	15.65
10	20.5
25	29.51
40.1	39.89
54	51.35

Data compiled from various chemical data sources.[\[1\]](#)[\[2\]](#)

Table 2: Solubility of Iron(II) Sulfate Monohydrate (FeSO₄·H₂O) in Water

Temperature (°C)	Solubility (g FeSO ₄ / 100 g H ₂ O)
77	44.69
90.1	35.97

Data compiled from various chemical data sources.[\[1\]](#)[\[2\]](#)

Note on Hydrate Stability: Iron(II) sulfate exists in several hydration states. The heptahydrate (FeSO₄·7H₂O) is the most common form at room temperature. As the temperature increases, it loses water of crystallization. The transition to the tetrahydrate (FeSO₄·4H₂O) occurs at approximately 56.6 °C.[\[3\]](#) At around 64.8 °C, both the tetrahydrate and monohydrate can be formed.[\[3\]](#) The dihydrate (FeSO₄·2H₂O) is reported to be stable in contact with its saturated aqueous solution above 67.4°C.[\[4\]](#)

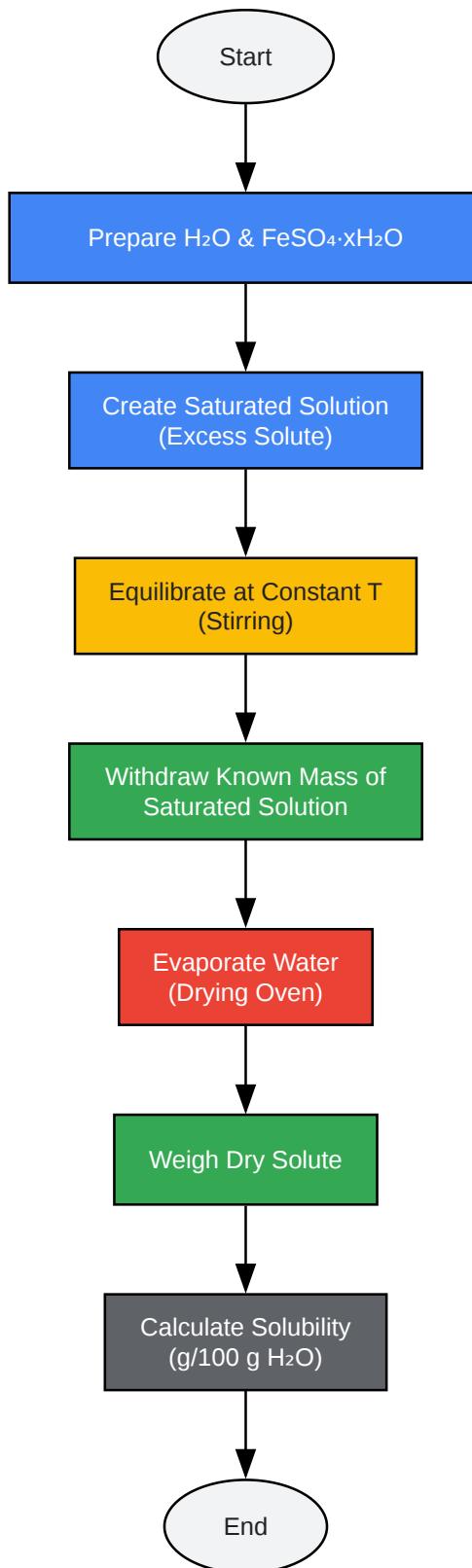
Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of an iron(II) sulfate hydrate in water at a specific temperature.

Objective: To determine the mass of iron(II) sulfate hydrate that dissolves in 100 grams of water at a constant temperature to form a saturated solution.

Materials:

- Iron(II) sulfate hydrate (e.g., $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Distilled or deionized water
- Constant temperature water bath or incubator
- Beakers or flasks with stoppers
- Stirring apparatus (magnetic stirrer and stir bars)
- Analytical balance (readable to ± 0.001 g)
- Filtration apparatus (funnel, filter paper)
- Drying oven
- Thermometer
- Evaporating dish


Procedure:

- Temperature Control: Set the constant temperature water bath to the desired temperature. Allow it to equilibrate.
- Sample Preparation: Place a known volume of distilled water (e.g., 50 mL) into a beaker or flask.
- Saturation: Add an excess amount of the iron(II) sulfate hydrate to the water. The presence of undissolved crystals at the bottom indicates that the solution is saturated.
- Equilibration: Place the beaker in the constant temperature water bath and stir the solution for a sufficient amount of time (e.g., several hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

- Sample Withdrawal: Once equilibrium is reached, stop stirring and allow the excess solid to settle. Carefully withdraw a known mass of the clear, saturated solution using a pre-weighed syringe or pipette.
- Mass Determination of Saturated Solution: Transfer the withdrawn solution to a pre-weighed evaporating dish and record the total mass of the dish and solution.
- Solvent Evaporation: Carefully heat the evaporating dish in a drying oven at a temperature that will evaporate the water without decomposing the iron(II) sulfate (e.g., below 100°C). Heat until a constant mass of the dry salt is obtained.
- Mass Determination of Solute: Allow the evaporating dish to cool in a desiccator to prevent moisture absorption, and then weigh it to determine the mass of the anhydrous iron(II) sulfate.
- Calculations:
 - Mass of water = (Mass of saturated solution + dish) - (Mass of dry salt + dish)
 - Mass of solute = (Mass of dry salt + dish) - (Mass of empty dish)
 - Solubility (g/100 g H₂O) = (Mass of solute / Mass of water) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of a hydrated salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ferrous Sulfate Composition and Uses - Affinity Chemical [affinitychemical.com]
- 2. Iron(II) sulfate - Sciencemadness Wiki [sciemadness.org]
- 3. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- To cite this document: BenchChem. [Solubility of Iron(II) sulfate dihydrate in water at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155979#solubility-of-iron-ii-sulfate-dihydrate-in-water-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com